molecular formula C8H17ClN2O2S B13243832 4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride

4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride

Cat. No.: B13243832
M. Wt: 240.75 g/mol
InChI Key: JXMUPMWHVSPLNP-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant role in various chemical reactions and its applications in scientific research and industry .

Preparation Methods

The synthesis of 4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride typically involves the reaction of piperidine derivatives with sulfonyl chloride. One common method includes the reaction of 4-[(Dimethylamino)methyl]piperidine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying biological molecules and studying their functions .

Comparison with Similar Compounds

4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct reactivity and applications compared to other piperidine derivatives.

Properties

Molecular Formula

C8H17ClN2O2S

Molecular Weight

240.75 g/mol

IUPAC Name

4-[(dimethylamino)methyl]piperidine-1-sulfonyl chloride

InChI

InChI=1S/C8H17ClN2O2S/c1-10(2)7-8-3-5-11(6-4-8)14(9,12)13/h8H,3-7H2,1-2H3

InChI Key

JXMUPMWHVSPLNP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CCN(CC1)S(=O)(=O)Cl

Origin of Product

United States

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